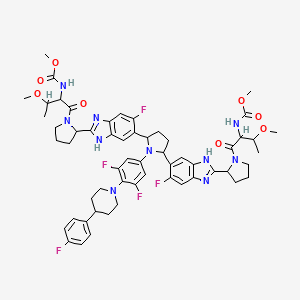
Abt-530; abt530; abt 530
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pibrentasvir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus infection. It is an inhibitor of the non-structural protein 5A (NS5A), which plays a crucial role in the replication and assembly of the hepatitis C virus. Pibrentasvir is commonly used in combination with glecaprevir, another antiviral agent, to achieve a high sustained virological response in patients with hepatitis C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pibrentasvir involves a series of complex chemical reactions. One notable method includes the desymmetrization of the homotopic benzimidazoles of pibrentasvir via a one-pot di-Boc/mono-de-Boc selective N-Boc protection and formaldehyde adduct formation sequence. This method is enabled by crystallization-induced selectivity . The resulting intermediate is then employed in the high-yielding preparation of several pibrentasvir prodrug candidates .
Industrial Production Methods
Industrial production of pibrentasvir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and crystallization to obtain the final product suitable for pharmaceutical use .
化学反应分析
Types of Reactions
Pibrentasvir undergoes various chemical reactions, including:
Oxidation: Pibrentasvir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the pibrentasvir molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of pibrentasvir.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
科学研究应用
Pibrentasvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on viral replication and assembly in cell cultures.
Medicine: Primarily used in the treatment of chronic hepatitis C virus infection, achieving high sustained virological response rates in clinical trials
作用机制
Pibrentasvir exerts its antiviral effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. NS5A is a phosphoprotein that plays an essential role in the replication, assembly, and maturation of infectious viral proteins. By binding to NS5A, pibrentasvir disrupts these processes, thereby inhibiting viral replication and reducing the viral load in infected patients .
相似化合物的比较
Similar Compounds
Ombitasvir: Another NS5A inhibitor used in combination with other antiviral agents for the treatment of hepatitis C.
Daclatasvir: An NS5A inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ledipasvir: Used in combination with sofosbuvir for the treatment of hepatitis C, also targeting NS5A.
Uniqueness of Pibrentasvir
Pibrentasvir is unique in its ability to achieve high sustained virological response rates across multiple genotypes of the hepatitis C virus. It has an improved resistance profile compared to other first-generation NS5A inhibitors, making it a valuable component of combination antiviral therapies .
属性
分子式 |
C57H65F5N10O8 |
|---|---|
分子量 |
1113.2 g/mol |
IUPAC 名称 |
methyl N-[1-[2-[6-[1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[1-[3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76) |
InChI 键 |
VJYSBPDEJWLKKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


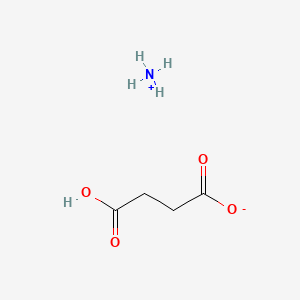
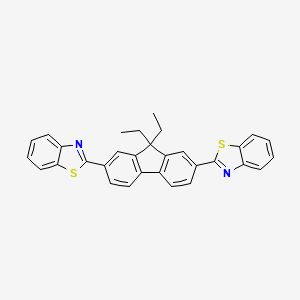
![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)
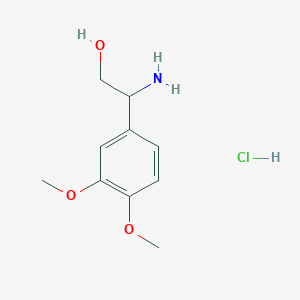
![Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride](/img/structure/B12514467.png)
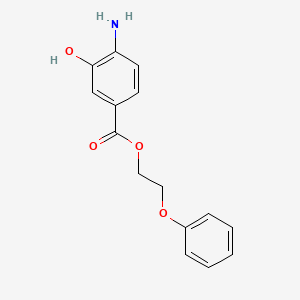
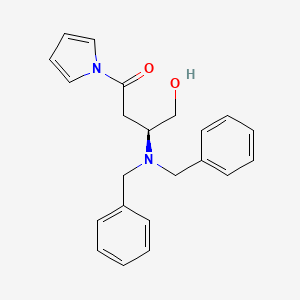
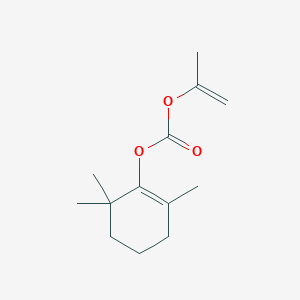
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid](/img/structure/B12514488.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl-](/img/structure/B12514494.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12514500.png)
![2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
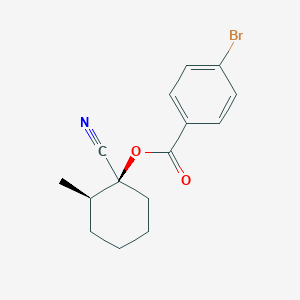
![5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one](/img/structure/B12514531.png)
